molecular formula C6H14ClNO B7981221 2,5-Dimethylmorpholine hydrochloride

2,5-Dimethylmorpholine hydrochloride

Cat. No.: B7981221
M. Wt: 151.63 g/mol
InChI Key: UIHUHFHYLUKRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 5 positions of the morpholine ring. This compound is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylmorpholine hydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide or dimethyl sulfate as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield demethylated products.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted morpholine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of 2,5-Dimethylmorpholine.

    Reduction: Demethylated morpholine derivatives.

    Substitution: Substituted morpholine compounds with various functional groups.

Scientific Research Applications

2,5-Dimethylmorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is employed in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, agrochemicals, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Dimethylmorpholine: Similar in structure but with methyl groups at the 2 and 6 positions.

    3,5-Dimethylmorpholine: Methyl groups at the 3 and 5 positions.

    N-Methylmorpholine: A single methyl group attached to the nitrogen atom of the morpholine ring.

Uniqueness: 2,5-Dimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other morpholine derivatives may not be as effective.

Properties

IUPAC Name

2,5-dimethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHUHFHYLUKRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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